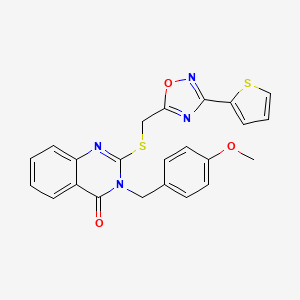

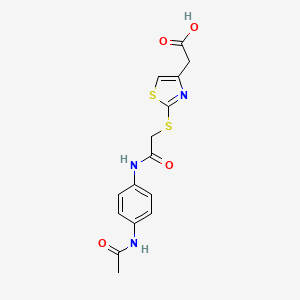

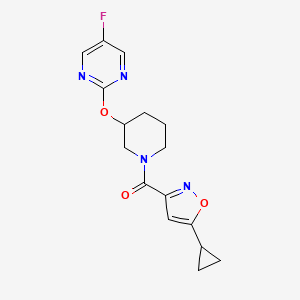

N1-(5-chloro-2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloro-2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a chemical compound used in scientific research for its potential therapeutic applications. This compound is also known as CPOP and has been synthesized and studied extensively in recent years.

Scientific Research Applications

Novel Apoptosis Inducers and Anticancer Agents

Research has led to the identification of novel compounds, including derivatives similar to N1-(5-chloro-2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, as potential apoptosis inducers and anticancer agents. These compounds have shown activity against several breast and colorectal cancer cell lines. The structure-activity relationship (SAR) studies revealed that certain structural modifications could enhance their anticancer properties, with the identification of molecular targets such as TIP47, an IGF II receptor binding protein, suggesting a pathway for their mechanism of action (Han-Zhong Zhang et al., 2005).

Catalysis and Organic Reaction Applications

Complexes formed with similar structural frameworks have been explored as catalysts for organic reactions, including Heck and Suzuki–Miyaura coupling reactions. These complexes have demonstrated high turnover numbers (TONs), indicating their efficiency as catalysts. Their stability under ambient conditions makes them valuable for practical applications in organic synthesis (Pradhumn Singh et al., 2009).

Supramolecular Chemistry

The study of N,N'-bis(4-pyridylmethyl)oxalamide and related compounds has contributed to the understanding of supramolecular networks. These studies showcase how intermolecular hydrogen bonding can be utilized to form extended supramolecular structures. The research in this area highlights the potential of these compounds in designing new materials with specific properties, including the formation of two-dimensional extended networks (Gene-Hsiang Lee, 2010).

Conducting Polymers and Electronic Materials

Derivatives with structural similarities have been synthesized for applications in conducting polymers. These materials, based on pyrrole and similar heterocycles, exhibit low oxidation potentials and high stability in their conducting forms. This research opens avenues for the development of new electronic materials that are stable, conductive, and potentially useful in various electronic applications (G. Sotzing et al., 1996).

properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2/c22-17-6-5-16(14-23)19(13-17)25-21(28)20(27)24-10-9-15-3-7-18(8-4-15)26-11-1-2-12-26/h3-8,13H,1-2,9-12H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDGKAUAUBYJSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-chloro-2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

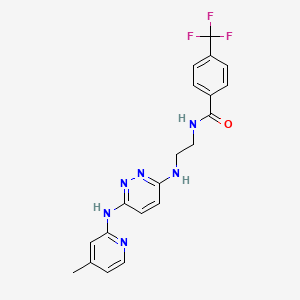

![(4-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2727601.png)

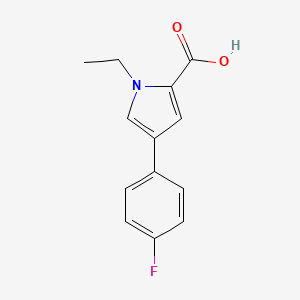

![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2727604.png)

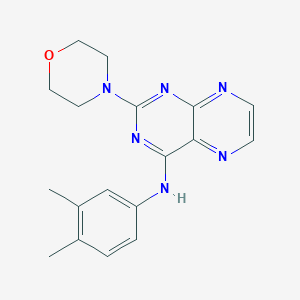

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2727607.png)

![3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2727610.png)

![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-propylpiperidine-4-carboxamide](/img/structure/B2727619.png)

![2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2727622.png)